Chemical and physical properties of 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone
Chemical and physical properties of 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone
An In-Depth Technical Guide to 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone: Properties, Synthesis, and Applications in Drug Discovery
Introduction
1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone is a halogenated aromatic ketone of significant interest to the fields of medicinal chemistry and materials science. This molecule uniquely combines three critical functional moieties onto a single phenyl scaffold: a reactive bromophenol, an electron-withdrawing trifluoromethyl group, and a versatile ketone. The trifluoromethyl (-CF3) group is a privileged substituent in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Similarly, the bromophenol structure is a recurring motif in natural products with demonstrated biological activities, including anti-inflammatory and antioxidant properties.[3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical and physical properties of 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone. It details a robust synthetic protocol, explores its chemical reactivity, and discusses its potential as a pivotal building block for the synthesis of novel therapeutic agents and advanced materials.
Physicochemical and Spectroscopic Profile
The structural features of 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone dictate its physical properties and spectroscopic characteristics. The presence of the polar hydroxyl and ketone groups, combined with the lipophilic trifluoromethyl and bromo substituents, results in a molecule with moderate polarity and specific reactivity.
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source/Method |
| IUPAC Name | 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone | - |
| CAS Number | 303143-05-7 | [4] |
| Molecular Formula | C₈H₄BrF₃O₂ | Calculated |
| Molecular Weight | 269.02 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Analogy to similar structures[5][6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate) and sparingly soluble in water. | Chemical Principles |
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the expected spectroscopic signatures can be reliably predicted based on the molecular structure:
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¹H NMR (in DMSO-d₆): The spectrum is expected to show three distinct signals in the aromatic region (approx. δ 6.9-8.0 ppm) corresponding to the three protons on the phenyl ring. A broad singlet corresponding to the phenolic hydroxyl proton (δ > 9.0 ppm) would also be anticipated.
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¹³C NMR (in DMSO-d₆): Signals for the eight carbon atoms are expected, including a characteristic quartet for the trifluoromethyl carbon (due to C-F coupling) and a signal for the carbonyl carbon at the downfield end of the spectrum (approx. δ 180-190 ppm).
-
¹⁹F NMR (in DMSO-d₆): A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
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Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (around 3300 cm⁻¹), a sharp C=O stretch for the ketone (around 1700 cm⁻¹), C-F stretching bands (around 1100-1300 cm⁻¹), and C-Br stretching (in the fingerprint region).
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Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern (M and M+2 peaks in a ~1:1 ratio) due to the presence of the bromine atom.
Synthesis and Purification
The synthesis of 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone can be efficiently achieved via the Friedel-Crafts acylation of 2-bromophenol. This method is a cornerstone of aromatic chemistry for forming carbon-carbon bonds to an aromatic ring.
Synthetic Rationale and Workflow
The chosen synthetic pathway involves the reaction of 2-bromophenol with trifluoroacetic anhydride, a potent acylating agent. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential.
Causality of Experimental Choice:
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2-Bromophenol as Starting Material: This precursor provides the required bromo and hydroxyl substituents at the correct relative positions. The hydroxyl group is a strong ortho-, para-director. Acylation is expected to occur predominantly at the para-position due to reduced steric hindrance compared to the ortho-position adjacent to the bulky bromine atom.
-
Trifluoroacetic Anhydride (TFAA): TFAA is a highly reactive source of the trifluoroacetyl group (CF₃CO-), making it ideal for acylating the moderately activated phenol ring.
-
Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ coordinates with the acylating agent, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring. An excess is often required as it will also complex with the phenolic hydroxyl group and the product ketone.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2-Bromophenol (1.0 eq)
-
Aluminum Chloride (AlCl₃, anhydrous, 3.0 eq)
-
Trifluoroacetic Anhydride (TFAA, 1.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (2M aq.)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane followed by 2-bromophenol (1.0 eq).
-
Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (3.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting suspension for 15 minutes.
-
Add trifluoroacetic anhydride (1.2 eq) dropwise via a syringe over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding 2M HCl.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone.
Chemical Reactivity and Potential Applications
The trifluoromethyl ketone moiety is a potent electrophile and a bioisostere for other functional groups, making this compound a valuable intermediate in drug discovery.[]
Reactivity Profile
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Ketone Carbonyl: The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent -CF₃ group. It is susceptible to nucleophilic attack, readily forming stable hydrates in aqueous media and reacting with amines to form imines or more complex heterocyclic structures like thiazoles.[2][8]
-
Phenolic Hydroxyl: The -OH group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile for O-alkylation or O-acylation reactions. This site allows for the introduction of diverse side chains to modulate solubility and biological activity.
-
Aromatic Ring: The ring is activated by the hydroxyl group but deactivated by the bromo and trifluoroacetyl substituents. It can still undergo further electrophilic substitution, with the position of attack directed by the interplay of all three groups. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of C-C bonds to introduce further complexity.
Applications in Drug Development
The unique combination of functional groups makes this compound an attractive scaffold for developing novel therapeutics.
-
Antimicrobial Agents: The trifluoromethyl ketone motif is found in compounds with antibacterial and antifungal properties.[9] This scaffold can be used to synthesize libraries of derivatives, such as chalcones or thioureas, for screening against drug-resistant pathogens.[2][9][10]
-
Anticancer Agents: Fluorine-containing molecules often exhibit enhanced anticancer activity.[1][11] The title compound can serve as a starting point for synthesizing inhibitors of key cancer-related enzymes, such as kinases or topoisomerases.[8]
-
Anti-inflammatory Drugs: Bromophenols are known to possess anti-inflammatory properties.[3] Derivatives of this compound could be developed to target inflammatory pathways, such as those mediated by COX enzymes or inflammatory cytokines.
Sources
- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. 1-(3-Bromo-4-hydroxyphenyl)ethanone | 1836-06-2 [sigmaaldrich.com]
- 6. 1-(4-Bromo-3-methoxyphenyl)-2,2,2-trifluoroethanone | 1823322-95-7 [sigmaaldrich.com]
- 8. rjptonline.org [rjptonline.org]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
